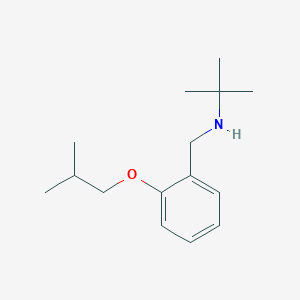![molecular formula C15H14Cl3NO B1385477 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline CAS No. 1040683-55-3](/img/structure/B1385477.png)
2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline
Descripción general
Descripción
2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline is a chemical compound with the molecular formula C15H14Cl3NO and a molecular weight of 330.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline can be represented by the SMILES notation: CC1=C(C=CC(=C1)OCCNC2=C(C=CC(=C2)Cl)Cl)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline include its molecular weight of 330.64 and its molecular formula of C15H14Cl3NO .Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides
Research on the sorption of phenoxy herbicides, including compounds structurally related to 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline, indicates their interaction with soil components. Werner et al. (2012) compiled a database of soil-water distribution coefficients for various phenoxy herbicides, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).
Genotoxic Activities of Aniline Derivatives
Bomhard and Herbold (2005) reviewed the genotoxic potential of aniline and its metabolites, including derivatives structurally similar to 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline. The review concluded that aniline and its major metabolites do not show a genotoxic potential in vivo, which might be relevant for understanding the safety profile of related compounds (Bomhard & Herbold, 2005).
Synthesis and Structural Properties
The synthesis and structural properties of novel compounds, including those with functionalities similar to the chloro and methoxy groups in 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline, have been explored. Issac and Tierney (1996) reported on the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, providing insights into the chemical behavior and potential applications of such compounds (Issac & Tierney, 1996).
Applications and Biological Properties
Research on the applications and biological properties of related compounds, such as 2-(azolyl)anilines, has been summarized by Antypenko et al. (2017). These compounds, similar in part to the aniline derivative , have shown effectiveness as nucleophiles in cyclocondensation reactions and possess various biological activities (Antypenko et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c1-10-8-12(3-5-13(10)17)20-7-6-19-15-9-11(16)2-4-14(15)18/h2-5,8-9,19H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKWOMCCRYIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)


![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)


![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)